3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazole ring, and a tert-butylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common methods include:
Condensation reactions: Involving the reaction of benzodioxole derivatives with hydrazine derivatives to form the pyrazole ring.
C-C bond formation: Using palladium-catalyzed cross-coupling reactions to attach the tert-butylbenzyl group to the pyrazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of the benzodioxole ring to its corresponding quinone derivative.
Reduction: Reduction of the pyrazole ring to form a pyrazoline derivative.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of pyrazoline derivatives.
Substitution: Generation of various substituted pyrazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with a similar benzodioxole structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Another compound with a benzodioxole group and potential anticancer activity.
Uniqueness: 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(4-tert-butylphenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)17-7-4-15(5-8-17)13-23-11-10-18(22-23)16-6-9-19-20(12-16)25-14-24-19/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQLUKKISGUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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